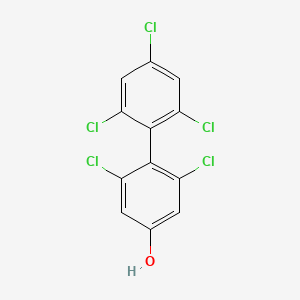
Phenol, 2-(methoxymethoxy)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(methoxymethoxy)-5-nitro- is an organic compound that belongs to the class of phenols It is characterized by the presence of a nitro group at the 5-position and a methoxymethoxy group at the 2-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(methoxymethoxy)-5-nitro- typically involves the nitration of a methoxymethoxy-substituted phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The process can be summarized as follows:
Nitration: The starting material, 2-(methoxymethoxy)phenol, is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 5-position.
Purification: The reaction mixture is then neutralized, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-(methoxymethoxy)-5-nitro- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(methoxymethoxy)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
Phenol, 2-(methoxymethoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-(methoxymethoxy)-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s phenolic structure allows it to participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Phenol, 2-(methoxymethoxy)-5-nitro- can be compared with other similar compounds such as:
Phenol, 2-methoxy-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Phenol, 4-nitro-: Has the nitro group at a different position, leading to variations in its chemical and biological properties.
2,4-Dinitrophenol: Contains two nitro groups, significantly altering its reactivity and toxicity.
The uniqueness of Phenol, 2-(methoxymethoxy)-5-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
832102-12-2 |
|---|---|
Molecular Formula |
C8H9NO5 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-(methoxymethoxy)-5-nitrophenol |
InChI |
InChI=1S/C8H9NO5/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,10H,5H2,1H3 |
InChI Key |
HRXMMARNIZKHLR-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


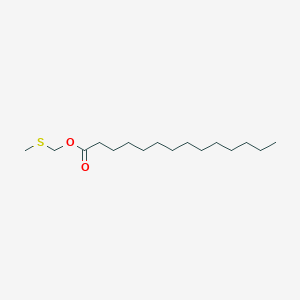
![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
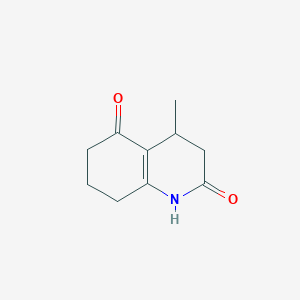
![Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-](/img/structure/B12543732.png)
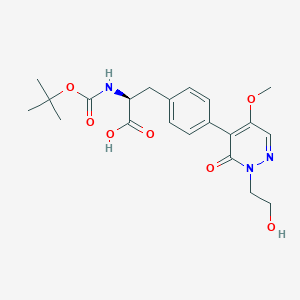

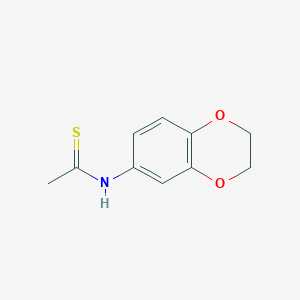

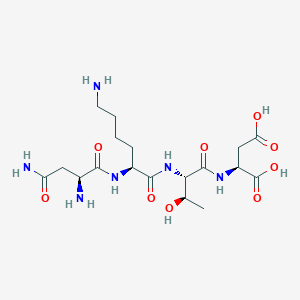
![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)
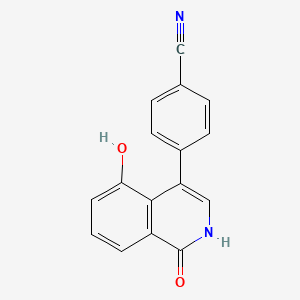
![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)
